![molecular formula C24H28N2O B13185770 (2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol is a chiral compound with a complex structure It features a dimethylamino group, a triphenylmethyl group, and a hydroxyl group attached to a propan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group followed by the introduction of the dimethylamino group. The triphenylmethyl group is then added through a nucleophilic substitution reaction. The final step involves the deprotection of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl compound can be reduced back to the hydroxyl group.
Substitution: The dimethylamino and triphenylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while substitution reactions can introduce various functional groups in place of the dimethylamino or triphenylmethyl groups.
科学的研究の応用
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the triphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2S)-3-(Dimethylamino)-2-[(phenylmethyl)amino]propan-1-ol
- (2S)-3-(Dimethylamino)-2-[(tert-butyl)amino]propan-1-ol
- (2S)-3-(Dimethylamino)-2-[(benzyl)amino]propan-1-ol
Uniqueness
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol is unique due to the presence of the bulky triphenylmethyl group. This group can significantly influence the compound’s reactivity and interactions with other molecules. The chiral nature of the compound also adds to its uniqueness, making it valuable in the study of stereochemistry and chiral drug design.
特性
分子式 |
C24H28N2O |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
(2S)-3-(dimethylamino)-2-(tritylamino)propan-1-ol |
InChI |
InChI=1S/C24H28N2O/c1-26(2)18-23(19-27)25-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,25,27H,18-19H2,1-2H3/t23-/m0/s1 |
InChIキー |
LDWOHBXKQDBJTQ-QHCPKHFHSA-N |
異性体SMILES |
CN(C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CN(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



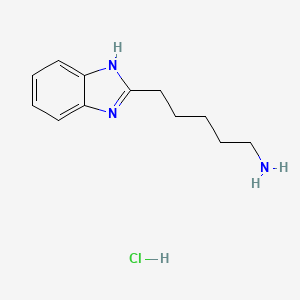
![(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13185719.png)
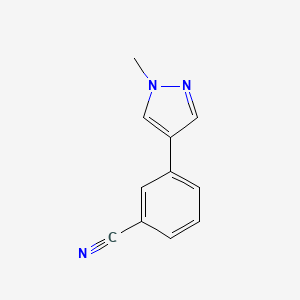
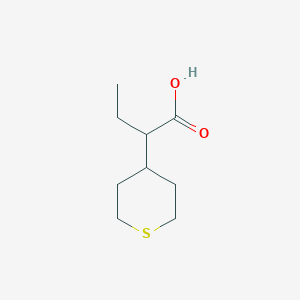
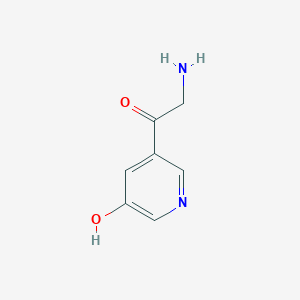
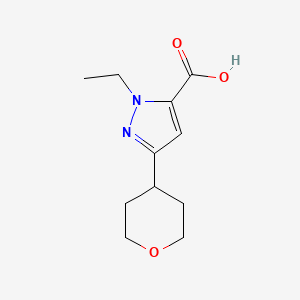
![3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185754.png)
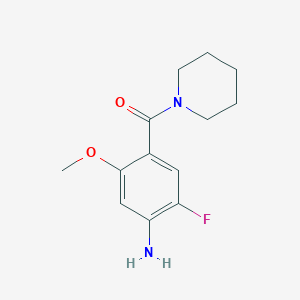
![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)




